molecular formula C14H10BrClN2O B5910564 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide

4-bromo-N'-(3-chlorobenzylidene)benzohydrazide

Cat. No. B5910564
M. Wt: 337.60 g/mol
InChI Key: QQHQODCUFPSKHX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(3-chlorobenzylidene)benzohydrazide, also known as BCBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCBH is a hydrazone derivative that possesses a unique molecular structure, making it an attractive candidate for further studies.

Mechanism of Action

The mechanism of action of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide is not fully understood. However, it is believed that 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide interacts with biological molecules such as enzymes and proteins, leading to changes in their conformation and activity. This interaction may be due to the presence of functional groups such as the carbonyl and hydrazone groups in the 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide molecule.
Biochemical and Physiological Effects:
4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide in lab experiments is its unique molecular structure, which makes it an attractive candidate for further studies. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its potential as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide and its interactions with biological molecules.

Synthesis Methods

The synthesis of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide involves the reaction of 3-chlorobenzaldehyde and 4-bromo-benzohydrazide in the presence of ethanol and a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is then filtered and washed with ethanol and water. The final product is obtained as a yellow crystalline powder with a melting point of 224-225°C.

Scientific Research Applications

4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their biological and catalytic activities. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has also been used as a precursor in the synthesis of other hydrazone derivatives, which have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties.

properties

IUPAC Name

4-bromo-N-[(Z)-(3-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-12-6-4-11(5-7-12)14(19)18-17-9-10-2-1-3-13(16)8-10/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQODCUFPSKHX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N'-[(Z)-(3-chlorophenyl)methylidene]benzohydrazide

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